Scientific Field: Medical and Biological Sciences
Summary of Application: Dihydrocarvone-hybrid derivatives have been synthesized and evaluated for their antifungal activity against two strains of Monilinia fructicola.
Methods of Application: The derivatives were synthesized under sonication conditions and characterized by FTIR, NMR, and HRMS. The antifungal efficacy against both strains of M.
Results: Among the synthesized compounds, 7 and 8 showed the best activity against both strains of M.
Scientific Field: Environmental Sciences
Summary of Application: The degradation products of carvone, including dihydrocarvone, in soil and water samples were identified and quantified.
Methods of Application: GC-MS (gas chromatography–mass spectrometry) was used to study the fate of carvone and its degradation and photolysis products under different soil and light conditions.
Scientific Field: Chemical Sciences
Summary of Application: Dihydrocarvone is used in the synthesis of different molecules of biological interest.
Scientific Field: Biochemical Engineering
Summary of Application: (2 R ,5 R )-dihydrocarvone is an industrially applied building block that can be synthesized by site-selective and stereo-selective C=C bond bio-reduction of ( R )-carvone.
Methods of Application: Escherichia coli ( E. coli) cells overexpressing an ene reductase from Nostoc sp.
Scientific Field: Pharmacology
Dihydrocarvone is a colorless liquid compound with the molecular formula and a molecular weight of approximately 152.23 g/mol. It is primarily known for its presence in caraway oil and is a key intermediate in the synthesis of various sesquiterpenes. Dihydrocarvone exists in several isomeric forms, with the most notable being the (1S,4S)-isomer, which is characterized by its pleasant minty aroma. This compound is often utilized in the fragrance and flavor industries due to its aromatic properties, making it a popular choice for inclusion in food products, cosmetics, and perfumes .
Dihydrocarvone exhibits notable biological activities, particularly antimicrobial properties. It interacts with biological membranes and enzymes, potentially disrupting microbial cell membranes, leading to cell lysis. Additionally, it may inhibit key metabolic enzymes, contributing to its antimicrobial effects . Studies have shown that dihydrocarvone can also influence sensory pathways due to its aromatic profile, affecting taste and olfactory responses .
Dihydrocarvone can be synthesized through various methods:
Dihydrocarvone has a wide array of applications:
Research has indicated that dihydrocarvone interacts with various biological systems. Its antimicrobial properties suggest it may disrupt lipid bilayers of microbial cells, leading to cell death. Additionally, studies have explored its interactions with sensory receptors, indicating potential applications in flavor enhancement and olfactory stimulation .
Several compounds share structural similarities with dihydrocarvone. Here are some notable examples:
Compound | Molecular Formula | Unique Features |
---|---|---|
Carvone | A key precursor; has a distinct minty aroma | |
Dihydrocarveol | A reduced form of dihydrocarvone | |
Limonene | A terpene that serves as a precursor for dihydrocarvone | |
Cis-Dihydrocarvone | An isomer of dihydrocarvone with different properties |
Dihydrocarvone's uniqueness lies in its specific structure that allows it to exhibit distinct aromatic properties while also serving as an important intermediate for further chemical transformations. Its ability to participate in various